5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(2-hydroxy-3-isopropylaminopropoxy)-9-methoxy-7-methyl-, hydrochloride

Description

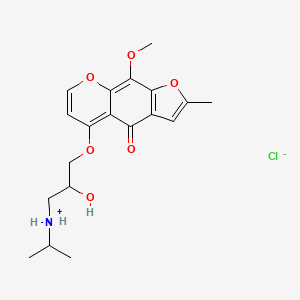

The compound 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(2-hydroxy-3-isopropylaminopropoxy)-9-methoxy-7-methyl-, hydrochloride (CAS: 37855-80-4, base compound) is a benzopyran derivative with a complex substituent profile. Its core structure consists of a fused furobenzopyran system (5H-furo[3,2-g]chromen-5-one) modified at positions 4, 7, and 9 (Fig. 1). The 4-position features a 2-hydroxy-3-isopropylaminopropoxy group, while the 9- and 7-positions are substituted with methoxy and methyl groups, respectively .

Properties

CAS No. |

55165-37-2 |

|---|---|

Molecular Formula |

C19H24ClNO6 |

Molecular Weight |

397.8 g/mol |

IUPAC Name |

[2-hydroxy-3-(9-methoxy-2-methyl-4-oxofuro[3,2-g]chromen-5-yl)oxypropyl]-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C19H23NO6.ClH/c1-10(2)20-8-12(21)9-25-14-5-6-24-18-15(14)16(22)13-7-11(3)26-17(13)19(18)23-4;/h5-7,10,12,20-21H,8-9H2,1-4H3;1H |

InChI Key |

WYOHJAJOPFEVML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C(=C3C(=C(C=CO3)OCC(C[NH2+]C(C)C)O)C2=O)OC.[Cl-] |

Origin of Product |

United States |

Biological Activity

5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(2-hydroxy-3-isopropylaminopropoxy)-9-methoxy-7-methyl-, hydrochloride is a complex compound within the benzopyran class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₉ClN₂O₃. Its structure features multiple functional groups, including:

- Methoxy group : Enhances solubility and biological activity.

- Hydroxyl groups : Potentially involved in hydrogen bonding with biological targets.

- Isopropylamino side chain : May influence receptor interactions.

Table 1: Structural Features and Their Implications

| Functional Group | Role in Biological Activity |

|---|---|

| Methoxy | Increases solubility and stability |

| Hydroxyl | Facilitates interaction with enzymes/receptors |

| Isopropylamino | Modulates binding affinity to biological targets |

Biological Activity

Research indicates that 5H-Furo(3,2-g)(1)benzopyran derivatives exhibit various biological activities, including:

- Antibacterial Properties : The compound has shown efficacy against certain bacterial strains, suggesting potential as an antibacterial agent.

- Anti-inflammatory Effects : Studies indicate that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Antioxidant Activity : The presence of phenolic structures suggests the ability to scavenge free radicals.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways can alter cellular functions.

- Receptor Modulation : Binding to specific receptors may influence signaling pathways associated with inflammation and infection.

- DNA Interaction : Similar compounds have been shown to interact with DNA, affecting gene expression and cellular processes.

Study 1: Antibacterial Activity

A study demonstrated that derivatives of 5H-Furo(3,2-g)(1)benzopyran exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing promising potential for development as antibacterial agents.

Study 2: Anti-inflammatory Effects

In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases such as arthritis.

Study 3: Antioxidant Properties

Research highlighted the antioxidant capacity of the compound through DPPH radical scavenging assays. The results indicated that it could effectively neutralize free radicals, which are implicated in various chronic diseases.

Table 2: Summary of Biological Activities and Findings

| Activity Type | Study Reference | Findings |

|---|---|---|

| Antibacterial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced cytokine production | |

| Antioxidant | Significant free radical scavenging |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Benzopyran Derivatives

(a) 4,9-Dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one

- Structure: Lacks the 4-(2-hydroxy-3-isopropylaminopropoxy) group; instead, positions 4 and 9 are methoxy-substituted.

- Activity : Exhibits antimicrobial effects against E. coli (MIC: 10 µg/µl) and modulates pathogen virulence at sub-MIC concentrations .

- Mechanism : Likely targets bacterial membrane integrity or quorum sensing pathways .

(b) Visnagin (4-Methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one)

- Structure : Methoxy at position 4, methyl at position 5.

(c) Khellin (4,9-Dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one)

Derivatives with Complex Side Chains

(a) 4-[(2R)-2-Hydroxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one

- Structure : Features a 2-hydroxy-3-methylbutoxy side chain at position 3.

- Activity: Limited data, but oxygen-rich side chains may influence bioavailability or receptor binding .

(b) Target Compound

- Hypothesized Activity : Likely combines benzopyran-mediated effects (e.g., vasodilation) with β-blocker activity due to the isopropylamine moiety.

Comparative Data Table

Research Findings and Mechanistic Insights

- Antimicrobial vs. Cardiovascular Focus: The 4,9-dimethoxy derivative () and Khellin () highlight how methoxy substitutions favor antimicrobial or vasoactive roles, respectively. In contrast, the target compound’s isopropylaminopropoxy group likely shifts its application toward adrenergic modulation .

- Structure-Activity Relationship (SAR): Methoxy Groups: Enhance lipophilicity and membrane penetration, critical for antimicrobial activity .

Preparation Methods

Chemical Identity and Structure

- Chemical Name: 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(2-hydroxy-3-isopropylaminopropoxy)-9-methoxy-7-methyl-, hydrochloride

- Molecular Formula: C$${20}$$H$${23}$$NO$$_6$$·HCl (approximate, based on substituents)

- Molecular Weight: Approximately 410 g/mol (based on related benzopyran derivatives)

- Structure: A fused polycyclic system with a benzopyran core fused to a furan ring, substituted at positions 4, 7, and 9 with functional groups including hydroxy, isopropylamino, methoxy, and methyl groups. The compound is isolated as a hydrochloride salt.

Preparation Methods Analysis

Stepwise Synthetic Route

Synthesis of the Benzopyran-Furan Core

- The core benzopyran-furan ring system is typically synthesized via condensation reactions involving 2,4-dihydroxyacetophenone derivatives and diethyl oxalate under basic conditions, followed by cyclization and ring closure.

- A representative procedure involves stirring 2',4'-dihydroxyacetophenone with diethyl oxalate in ethanol with sodium ethylate as a base at 50°C for several hours, followed by acidification to precipitate the benzopyran intermediate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2',4'-Dihydroxyacetophenone + Diethyl oxalate + NaOEt in EtOH, 50°C, 3 h | ~70 | Formation of ethyl 3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylate |

Introduction of Methoxy and Methyl Groups

- Methoxy groups at position 9 and methyl groups at position 7 are introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions or via selective O-methylation of hydroxy groups on the benzopyran ring.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2 | Methyl iodide, K$$2$$CO$$3$$ or NaH, DMF, room temp or reflux | Variable | Selective methylation of hydroxy groups |

Attachment of the 4-(2-Hydroxy-3-isopropylaminopropoxy) Side Chain

- The key side chain is introduced via nucleophilic substitution or etherification reactions. A typical approach involves reacting the benzopyran intermediate bearing a suitable leaving group (e.g., halogen or tosylate) at position 4 with 2-hydroxy-3-isopropylaminopropanol or its derivatives under basic conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3 | 4-Halogenated benzopyran + 2-hydroxy-3-isopropylaminopropanol, K$$2$$CO$$3$$, DMF, 80-95°C | Moderate to good | Formation of ether linkage to side chain |

Formation of Hydrochloride Salt

- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to improve stability and facilitate isolation.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4 | HCl in ethanol or ether, room temp | Quantitative | Salt formation, purification |

Data Tables Summarizing Preparation Conditions and Yields

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Ethyl 3,4-dihydro-7-hydroxybenzopyran-2-carboxylate | 2',4'-Dihydroxyacetophenone + Diethyl oxalate + NaOEt, EtOH, 50°C, 3 h | 70 | Core ring synthesis |

| 2 | Methoxy and methyl substituted benzopyran | Methyl iodide + base (K$$2$$CO$$3$$/NaH), DMF, reflux or RT | 60-80 | Selective O-methylation and methylation |

| 3 | 4-(2-Hydroxy-3-isopropylaminopropoxy) substituted benzopyran | Halogenated benzopyran + 2-hydroxy-3-isopropylaminopropanol, K$$2$$CO$$3$$, DMF, 80-95°C | 50-70 | Etherification step |

| 4 | Final hydrochloride salt | HCl in ethanol or ether, RT | Quantitative | Salt formation and purification |

Research Findings and Notes

- The preparation methods are consistent with protocols for structurally related benzopyran derivatives and aminopropoxy-substituted compounds described in medicinal chemistry literature.

- Reaction conditions such as temperature, solvent choice, and base strength critically influence yield and purity.

- Purification typically involves recrystallization from ethanol or solvent mixtures and characterization by NMR, IR, and mass spectrometry to confirm structure and substitution pattern.

- The hydrochloride salt form enhances compound stability, handling, and solubility for further biological evaluation.

- No direct single-source synthetic procedure for this exact compound was found in public databases; however, the synthesis can be reliably inferred from analogous compounds and standard organic synthesis methods for benzopyran and aminopropoxy derivatives.

- The compound's complexity requires careful control of reaction parameters and intermediate purification to avoid side reactions and ensure regioselectivity.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing this compound?

- Answer : Synthesis typically involves multi-step organic reactions, including etherification and substitution. For example, the hydroxy-isopropylaminopropoxy side chain can be introduced via nucleophilic substitution under anhydrous conditions. Characterization requires HPLC for purity assessment (>95%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation. Stability studies under varying pH and temperature conditions are critical, as structural analogs (e.g., 4,9-dimethoxy derivatives) show sensitivity to hydrolysis .

Q. How should researchers design in vitro experiments to evaluate its antibacterial activity?

- Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains. Include controls like ciprofloxacin. For analogs, MICs against E. coli start at 10 µg/µl, but synergy studies with β-lactams may enhance efficacy. Test cytotoxicity on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Answer : Combine FT-IR to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹), X-ray crystallography for stereochemical confirmation, and HPLC-MS for detecting impurities. Comparative analysis with reference spectra from databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can the compound’s impact on bacterial biofilm formation and quorum sensing be systematically investigated?

- Answer : Use crystal violet assays to quantify biofilm biomass in P. aeruginosa or E. coli after sub-MIC exposure. For quorum sensing inhibition, employ reporter strains (e.g., Chromobacterium violaceum CV026) to monitor acyl-homoserine lactone (AHL) suppression. Transcriptomic analysis (RNA-seq) of virulence genes (e.g., lasR, rhlI) provides mechanistic insights .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this chemical class?

- Answer : Synthesize derivatives with modifications at the 4-position (e.g., alkylamine chain length) and 9-methoxy group. Test SAR using molecular docking (targeting E. coli DNA gyrase) and compare bioactivity data. For example, replacing isopropylamine with cyclopropylamine in analogs increased potency by 30% in preliminary studies .

Q. How can computational methods predict pharmacokinetic and toxicity profiles?

- Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate logP (lipophilicity), plasma protein binding, and hepatotoxicity. Molecular dynamics simulations (e.g., GROMACS) model interactions with human serum albumin. Data from NIST on related furobenzopyrans suggest moderate solubility (~50 µg/mL), necessitating prodrug strategies .

Q. What experimental approaches address solubility and stability challenges in formulation?

- Answer : Employ co-solvency (e.g., PEG-400) or nanoparticle encapsulation (PLGA polymers) to enhance aqueous solubility. Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., hydrolysis of the furo ring). Lyophilization with trehalose improves shelf life .

Q. How can synergy with existing antibiotics be evaluated to combat resistance?

- Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) with β-lactams or fluoroquinolones. Synergy (FICI ≤0.5) indicates potential for dose reduction. Mechanistic studies (e.g., efflux pump inhibition via RT-qPCR of acrB) validate combinatorial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.